Leukotriene D4 (LTD4) is a potent inflammatory mediator belonging to the cysteinyl leukotriene family. [] It is derived from arachidonic acid through the 5-lipoxygenase pathway. [, ] LTD4 plays a crucial role in various inflammatory and allergic reactions, notably in asthma, allergic rhinitis, and inflammatory bowel disease. [, , ] In scientific research, LTD4 serves as a valuable tool for investigating the mechanisms underlying these conditions and for developing potential therapeutic interventions.
LTD4 undergoes enzymatic conversion to Leukotriene E4 (LTE4) via dipeptidase enzymes. [] This conversion is a key step in LTD4 metabolism, influencing its biological activity and duration of action. Additionally, LTD4 can be metabolized through various pathways, including omega-oxidation, leading to the formation of less active metabolites.
LTD4 exerts its biological effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). [, , , ] This binding triggers intracellular signaling cascades, leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , ] These effects contribute to the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0